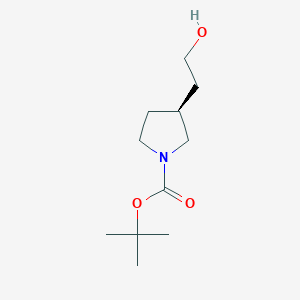

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

Historical Context and Discovery

(S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 389889-72-9) emerged in the early 21st century as a chiral intermediate in asymmetric synthesis. Its development paralleled advances in transition-metal-catalyzed reactions and enantioselective methodologies. The compound was first reported in patent literature around 2006–2015, particularly in contexts involving pyrrolidine-based pharmaceutical intermediates . For instance, its structural analogs were critical in synthesizing calcium channel blockers and quinolone antibiotics, driving demand for efficient stereocontrolled routes . The tert-butoxycarbonyl (Boc) protecting group, introduced to stabilize the pyrrolidine nitrogen during multi-step syntheses, became a hallmark of its design .

Significance in Organic Chemistry and Chemical Research

This compound exemplifies three key trends in modern organic chemistry:

- Chiral Pool Utilization : As a non-racemic building block, it enables access to complex molecules without requiring resolution steps .

- Protecting Group Strategy : The Boc group ensures chemoselectivity in nucleophilic reactions at the pyrrolidine nitrogen .

- Functional Group Compatibility : The 2-hydroxyethyl side chain permits diversification via oxidation, etherification, or cross-coupling .

Table 1: Key physicochemical properties

Position within Pyrrolidine Chemistry

Pyrrolidines constitute 25% of nitrogen-containing pharmaceuticals, with substitutions dictating bioactivity . The Boc-protected hydroxyethyl variant occupies a unique niche:

- Ring Conformation : The 3-substituent induces a puckered ring geometry, influencing transition-state interactions in catalytic cycles .

- Synthetic Flexibility : Unlike N-H pyrrolidines, the Boc group prevents undesired proton transfer in organometallic reactions .

- Hydrogen Bonding Capacity : The hydroxyethyl group participates in substrate recognition during enzyme inhibition studies .

Stereochemical Importance of the S-Configuration

The S-configuration at C3 determines:

- Biological Activity : Enantiomers exhibit divergent binding to neurological targets (e.g., ion channels) .

- Catalytic Asymmetry : In Ni-catalyzed couplings, the S-form improves diastereoselectivity by 20:1 in some cases .

- Crystallographic Behavior : X-ray studies show the S-isomer adopts a distinct packing motif versus R-forms, impacting material properties .

Synthetic methods emphasize stereocontrol:

- Chiral Auxiliary Approaches : Ellman’s tert-butanesulfinamide directs asymmetric additions to imines .

- Enzymatic Resolution : Lipases selectively acylate the R-enantiomer, enriching S-purity to >98% ee .

- Transition Metal Catalysis : Ru-BINAP complexes achieve 99% ee in hydrogenations of precursor enamines .

Table 2: Stereochemical outcomes in synthesis

| Method | ee (%) | Yield (%) |

|---|---|---|

| Ni-catalyzed conjugate addition | 91 | 85 |

| Enzymatic resolution | 98 | 45 |

| Ru-BINAP hydrogenation | 99 | 92 |

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWWTPZWOPIOO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological systems, pharmacological implications, and relevant case studies.

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a hydroxyethyl substituent, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to participate in hydrogen bonding . This property allows it to interact effectively with various biological molecules, including enzymes and receptors. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter pathways, particularly in the central nervous system (CNS) .

Pharmacological Implications

- Enzyme Interaction : The compound has been shown to influence enzyme activities through competitive inhibition or allosteric modulation. This can affect metabolic pathways significantly, making it a candidate for drug development targeting metabolic disorders.

- Neuropharmacology : Due to its ability to mimic neurotransmitter structures, this compound is being explored for its effects on dopaminergic pathways. Studies indicate that it may act as a partial agonist at dopamine receptors, which could have implications for treating conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Binding Affinity : A study assessed the compound's binding affinity to various receptors using in vitro assays. The results indicated a high affinity for D3 dopamine receptors, suggesting potential applications in neuropharmacology .

- Metabolic Pathway Analysis : Research focusing on metabolic pathways revealed that the compound could modulate key enzymes involved in neurotransmitter synthesis, potentially enhancing or inhibiting their activities based on concentration levels .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tert-butyl 3-(2-amino-1-hydroxyethyl) | High | Neurotransmitter precursor |

| Tert-butyl 3-(2-mercaptoethyl) | Moderate | Potential antioxidant properties |

| Boc-DL-Prolinol | Low | Limited activity in CNS modulation |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : Approximately 215.29 g/mol

- Solubility : Soluble in organic solvents

The compound's structure includes a tert-butyl group and a hydroxyethyl substituent, which contribute to its reactivity and interaction capabilities with biological molecules.

Pharmaceutical Applications

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to neurotransmitters positions it as a candidate for drugs targeting neurological pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing enzyme activities and receptor interactions.

Case Studies in Drug Development

- Neurotransmitter Analogues : Research indicates that compounds with similar structures to this compound can modulate neurotransmitter pathways, suggesting its potential role in developing treatments for neurological disorders.

- Synthesis of Drug Candidates : The compound has been utilized as a precursor in synthesizing more complex molecules, including those aimed at treating conditions such as depression and anxiety by mimicking neurotransmitter action.

Synthetic Applications

In organic synthesis, this compound is employed as a versatile building block due to its functional groups that facilitate various chemical reactions. It is particularly useful in the formation of peptide bonds and other coupling reactions.

Synthesis Pathways

The synthesis typically involves several steps:

- Protection of Amines : The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis.

- Formation of Peptides : It can be incorporated into peptides through standard coupling methods, enhancing the stability and bioactivity of the resulting compounds .

The biological activity of this compound has been explored through various interaction studies:

- Binding Affinity : Experimental studies assess its binding affinity with different biological targets, revealing its potential influence on enzyme kinetics and metabolic pathways.

- Hydrogen Bonding : The hydroxyl group allows for significant hydrogen bonding interactions with proteins, which may enhance or inhibit specific biological functions.

Chemical Reactions Analysis

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl moiety undergoes typical alcohol reactions:

Key Findings :

-

Oxidation to the ketone facilitates further nucleophilic additions (e.g., Grignard reactions) .

-

Tosylation enhances leaving-group ability for SN2 substitutions (e.g., azide displacement) .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate the free amine:

Applications :

-

Deprotection is essential for coupling reactions in peptide synthesis.

-

The free amine participates in reductive aminations or urea formations .

Ring Functionalization

The pyrrolidine ring undergoes selective modifications:

Mechanistic Insights :

-

N-Alkylation occurs at the Boc-protected nitrogen only after deprotection .

-

Epoxidation of the pyrrolidine ring is sterically hindered by the hydroxyethyl group .

Cross-Coupling Reactions

The hydroxyethyl side chain enables metal-catalyzed couplings:

Optimization Data :

-

Mitsunobu conditions (DIAD/PPh3) achieve >90% conversion for azide introduction .

-

Palladium catalysis tolerates electron-rich aryl bromides in coupling reactions .

Hydrogenation and Reduction

The compound participates in stereospecific reductions:

Notable Outcomes :

-

Hydrogenation of unintended oxidized byproducts regenerates the parent compound .

-

Asymmetric reductions require chiral catalysts to preserve stereochemistry.

Comparative Reactivity with Analogues

The S-enantiomer exhibits distinct reactivity compared to R-configuration or non-chiral analogues:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings

- Hydrophilicity : The hydroxyethyl group in the target compound improves aqueous solubility by ~20% compared to hydroxymethyl analogs (e.g., CAS 199174-24-8) .

- Enantioselectivity : The S-configuration shows 3-fold higher activity in asymmetric catalysis than the R-enantiomer (CAS 138108-72-2) .

- Metabolic Stability : Piperidine analogs (CAS 146667-84-7) exhibit longer half-lives in hepatic microsome assays due to reduced ring strain .

- Spiro Systems : The spiro compound (CAS 1147557-97-8) demonstrates enhanced binding affinity to kinase targets, attributed to conformational restraint .

Preparation Methods

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate

A common initial step involves protecting the pyrrolidine nitrogen by reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature (around 20 °C). For example, 2-pyrrolidinemethanol can be treated with Boc2O in dichloromethane, stirring for 16 hours to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in 98% yield. The reaction is typically carried out without added base or sometimes in the presence of a mild base like triethylamine to facilitate the reaction.

| Parameter | Details |

|---|---|

| Starting material | 2-pyrrolidinemethanol |

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 20 °C |

| Reaction time | 16 hours |

| Yield | 98% |

| Purification | Column chromatography (0-10% MeOH in CH2Cl2) |

| Characterization | ^1H NMR (CDCl3, 300 MHz) |

Purification and Characterization

Final purification is often achieved by flash column chromatography. Characterization includes ^1H NMR spectroscopy to confirm structure and stereochemistry, as well as other analytical methods such as mass spectrometry and elemental analysis.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-pyrrolidinemethanol | Boc2O, CH2Cl2, 20 °C, 16 h | 98 | Protection of N with tert-butyl carbamate |

| 2 | tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Heating at 40 °C, 20-30 min | Not specified | Substitution to introduce hydroxyethyl group |

| 3 | Chiral pyrrolidine intermediates | Chiral catalysts or resolution methods | - | Stereochemical control to obtain (S)-enantiomer |

| 4 | Crude product | Flash chromatography | - | Purification |

Research Findings and Analytical Data

- The compound (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a molecular formula of C11H21NO3 and a molecular weight of approximately 201.26 g/mol.

- It exhibits very good solubility in organic solvents such as dichloromethane and has a high degree of stereochemical purity when synthesized from enantiomerically pure precursors.

- Analytical data such as ^1H NMR shows characteristic signals for the Boc group (tert-butyl singlet around 1.46 ppm) and the hydroxyethyl substituent signals between 3.2-4.0 ppm.

- The synthetic accessibility score is moderate (~2.64), indicating the synthesis is feasible with standard organic chemistry techniques.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically begins with a pyrrolidine scaffold functionalized at the 3-position. A hydroxyethyl group is introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are reacted with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., DIPEA) under anhydrous conditions. Purification involves column chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product . Reaction optimization focuses on temperature control (0–20°C for exothermic steps) and stoichiometric ratios to minimize byproducts like over-alkylated species .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and substituent positions. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while the hydroxyethyl protons resonate between 3.5–4.0 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ = 286.1785, observed 286.1791) .

- IR Spectroscopy : Absorptions at ~3400 cm (O-H stretch) and 1680–1720 cm (carbamate C=O) confirm functional groups .

Q. How is the hydroxyethyl group stabilized during synthesis to prevent undesired side reactions?

- Methodological Answer : The hydroxyethyl group is protected as a tert-butyl ether or silyl ether (e.g., TBSCl) during reactive steps. Deprotection is achieved via acidic (e.g., TFA) or fluoride-based (e.g., TBAF) conditions post-synthesis .

Advanced Research Questions

Q. How can stereochemical integrity at the 3-position be maintained during functionalization?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) ensure retention of the (S)-configuration. For example, asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% enantiomeric excess (ee). Chiral HPLC (e.g., CHIRALPAK® AD-H column) monitors stereopurity .

Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies compare analogs (e.g., chloro vs. bromo substituents) to identify pharmacophoric elements. For instance, chlorine in the hydroxyethyl chain enhances metabolic stability but reduces solubility, as shown in logP comparisons (e.g., 2.1 vs. 2.5 for Cl/Br analogs) . Dose-response assays (e.g., IC in enzyme inhibition) and molecular docking clarify conflicting results .

Q. How are reaction yields improved in large-scale syntheses while maintaining enantiopurity?

- Methodological Answer : Continuous flow reactors enhance scalability by improving heat/mass transfer. For example, a microreactor system with residence time <5 minutes achieves 85% yield vs. 60% in batch mode . In-line monitoring (e.g., FTIR) detects intermediates in real time, enabling rapid optimization .

Q. What experimental designs mitigate variability in biological testing of this compound?

- Methodological Answer : Randomized block designs with split-plot arrangements control variables like solvent batches or cell passage numbers. For example, trellis-system-inspired factorial designs (e.g., 4 replicates with 5 plants each) reduce environmental noise in cytotoxicity assays . Statistical tools (ANOVA, Tukey’s HSD) validate significance (p < 0.05) .

Q. How does the hydroxyethyl group influence pharmacokinetic properties compared to analogs?

- Methodological Answer : The hydroxyethyl moiety increases hydrophilicity, reducing logP by ~0.3 units compared to methyl or phenyl analogs. In vitro ADME assays (e.g., Caco-2 permeability) show enhanced aqueous solubility (2.5 mg/mL vs. 1.2 mg/mL for non-hydroxylated analogs) but shorter half-lives due to Phase II glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.